
Aluminum(III) Chloride
描述
Aluminium Chloride, also known as Aluminium Trichloride or AlCl3, is an inorganic compound. It appears as a white or pale yellow solid, depending on its purity . It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid .
Synthesis Analysis
Aluminium Chloride is typically manufactured through an exothermic reaction of aluminum metal with chlorine or hydrochloric acid . The chemical reaction can be expressed as follows:
2Al + 6HCl -> 2AlCl3 + 3H2 This reaction produces hydrogen gas and aluminum chloride .
Molecular Structure Analysis
Aluminium Chloride exists in two forms: AlCl3 as a giant lattice and Al2Cl6 as a dimer with covalent bonds . When AlCl3 is in the solid state, it features a cubic close-packed layered structure . When aluminium chloride is in a liquid or molten state, it exists as a dimer . At higher temperatures, the dimers dissociate into trigonal planar .
Chemical Reactions Analysis
Aluminium Chloride is a Lewis acid . Lewis acids are compounds that can accept an electron pair, which allows Aluminium Chloride to act as a catalyst in many chemical reactions . In its anhydrous (without water) form, it is a powerful dehydrating agent . It is also deliquescent, meaning it can absorb water from the atmosphere and dissolve in it . Under certain conditions, Aluminium Chloride can sublimate, transitioning directly from a solid to a gas without passing through a liquid phase .
Physical And Chemical Properties Analysis
Aluminium Chloride is a colourless crystal that is hygroscopic . It has a molar mass of 133.341 g/mol for the anhydrous form and 241.432 g/mol for the hexahydrate form . It has a melting point of 180 °C for the anhydrous form and 100 °C for the hexahydrate form . It is soluble in water, hydrogen chloride, ethanol, chloroform, carbon tetrachloride and slightly soluble in benzene .
作用机制
Aluminium Chloride is commonly used as a topical antiperspirant . It is proposed that Aluminium Chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
属性
IUPAC Name |
aluminum;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCWAEJMTAWNJL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum(III) Chloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



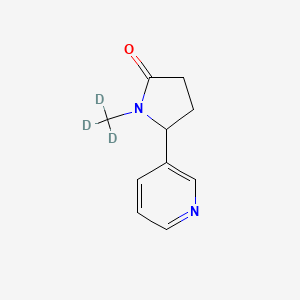
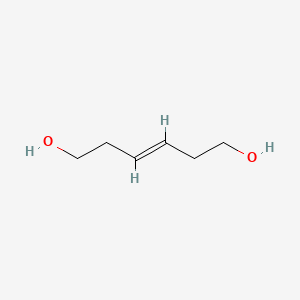
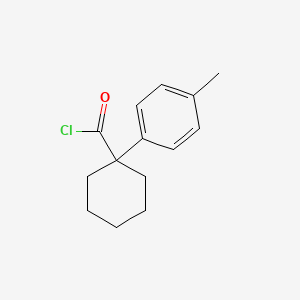
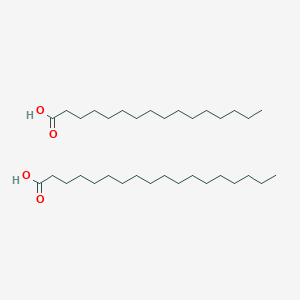
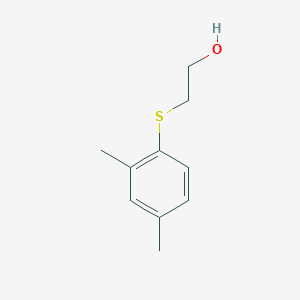
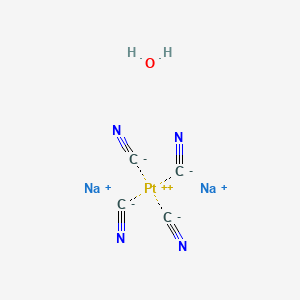
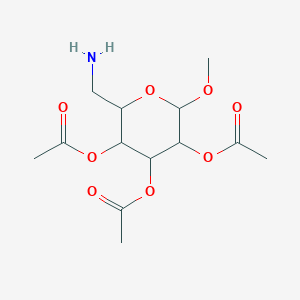
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)
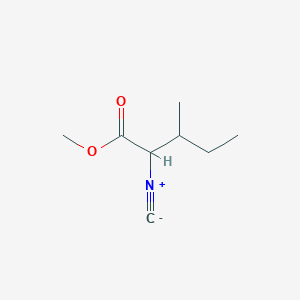
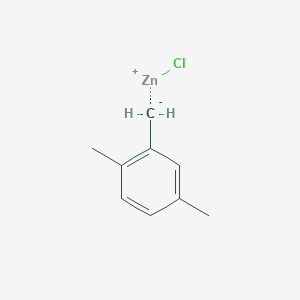
![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)

